molecular formula C19H22ClN5O2 B2982977 (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898417-63-5

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2982977
CAS No.: 898417-63-5
M. Wt: 387.87
InChI Key: UMKWHBIQQGQDHF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWHBIQQGQDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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